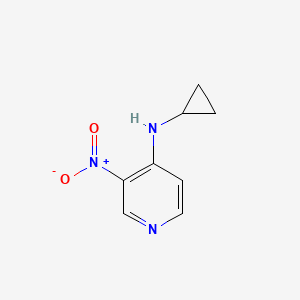
3-氟-4-甲氧基苄胺盐酸盐
描述
3-Fluoro-4-methoxybenzylamine hydrochloride, also known as Fmoc-3-fluoro-4-methoxybenzylamine hydrochloride, is a chemical compound that belongs to the class of amines. It is widely used in the synthesis of peptides and proteins due to its unique properties. It is a fine chemical that can be used as a building block in research, as a reagent in the synthesis of complex compounds, and as a versatile scaffold for the synthesis of natural products .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-methoxybenzylamine hydrochloride is C8H10FNO . The molecular weight is 155.17 g/mol .科学研究应用
有机合成
3-氟-4-甲氧基苄胺盐酸盐: 是一种有机合成中宝贵的构建模块。其独特的结构使其能够作为复杂有机分子合成中的中间体。 例如,它可以用于将3-氟-4-甲氧基苯基部分引入更大的分子中,该部分是药物中常见的片段,因为它能够提高代谢稳定性并增强与生物靶标的结合亲和力 .
药物化学
在药物化学中,该化合物被用于药物候选物的设计。氟原子的尺寸小且电负性高,使其成为增强药物生物活性的理想候选者。 此外,甲氧基可以作为影响药物药代动力学性质的策略性取代基 .
安全和危害
3-Fluoro-4-methoxybenzylamine hydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place and kept in a tightly closed container .
生化分析
Biochemical Properties
3-Fluoro-4-methoxybenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for enzymes involved in amine metabolism, such as monoamine oxidases. These interactions can alter the activity of these enzymes, leading to changes in the levels of neurotransmitters and other biologically active amines .
Cellular Effects
The effects of 3-Fluoro-4-methoxybenzylamine hydrochloride on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by interacting with specific receptors or enzymes, it can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-methoxybenzylamine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. For instance, it may inhibit the activity of monoamine oxidases, leading to increased levels of neurotransmitters like serotonin and dopamine. This inhibition can result in altered neurotransmission and changes in mood and behavior. Additionally, it may influence gene expression by modulating transcription factors or epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-methoxybenzylamine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or air. Long-term exposure to 3-Fluoro-4-methoxybenzylamine hydrochloride can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-methoxybenzylamine hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. For instance, high doses may result in toxic effects, such as oxidative stress or apoptosis, due to excessive inhibition of critical enzymes or disruption of cellular homeostasis. Threshold effects are often observed, where a specific dosage level triggers a marked change in biological activity.
Metabolic Pathways
3-Fluoro-4-methoxybenzylamine hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can affect the compound’s efficacy and toxicity. Additionally, it may influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-methoxybenzylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via amino acid transporters and distributed to organelles such as the mitochondria or endoplasmic reticulum. These localization patterns can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-methoxybenzylamine hydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin .
属性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIPBARGYTYLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247570-27-0 | |
| Record name | (3-fluoro-4-methoxyphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




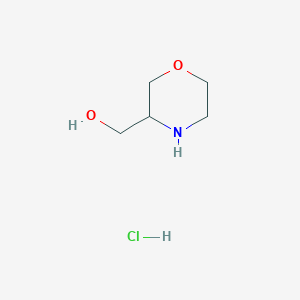
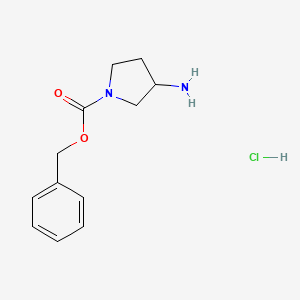

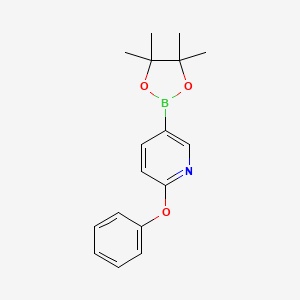

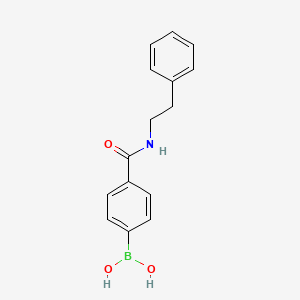

![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)
